methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazoles are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but the specific target would depend on the particular structure and functional groups of the compound.
Mode of Action
The mode of action of benzothiazoles can vary widely depending on their specific structure and the target they interact with. Some benzothiazoles have been found to inhibit certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles have anti-inflammatory effects and may affect the pathways involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzothiazoles would depend on their specific chemical structure. Some benzothiazoles may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzothiazoles can vary widely. Some may have anti-inflammatory effects, while others may have antibacterial, antiviral, or anticancer effects .
Action Environment
The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 2-aminothiophenol with bromoacetyl bromide to form 2-bromo-1,3-benzothiazole. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazoles, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Methyl [(2Z)-2-(acetylimino)-6-(methylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate: Similar structure but with a methylsulfonyl group instead of a bromine atom.
1,3,4-Thiadiazole derivatives: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom, which can be a site for further functionalization through substitution reactions. This allows for the creation of a wide range of derivatives with potentially enhanced biological activities.
Biological Activity
Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (referred to as MBBA hereafter) is a compound of interest due to its potential biological activities. The benzothiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activities of MBBA, supported by data tables and relevant case studies.
Chemical Structure and Properties
MBBA has the chemical formula C10H10BrN2O3S. Its structure features a benzothiazole ring, which is crucial for its biological activity. The presence of the acetylimino group enhances its interaction with biological targets.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzothiazole derivatives indicated that compounds similar to MBBA exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Source: ResearchGate publication on related benzothiazole compounds .
Anti-inflammatory Activity
Research has demonstrated that benzothiazole derivatives can inhibit pro-inflammatory cytokines. In a carrageenan-induced paw edema model, MBBA showed a reduction in edema comparable to standard anti-inflammatory drugs.
Treatment | Edema Reduction (%) |
---|---|
MBBA (50 mg/kg) | 45 |
Aspirin (100 mg/kg) | 60 |
Control | 10 |
Source: Study on anti-inflammatory effects of benzothiazole derivatives .
The proposed mechanism for MBBA's biological activity involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.
- Interaction with Cellular Targets : Molecular docking studies suggest that MBBA can bind effectively to COX-2 active sites, promoting anti-inflammatory effects through competitive inhibition.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, MBBA was tested against various strains of bacteria. The results indicated that MBBA had a notable effect on reducing bacterial growth, particularly against Staphylococcus aureus. The study concluded that MBBA could be developed into a potent antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A recent pharmacological study assessed the anti-inflammatory effects of MBBA in vivo. Mice treated with MBBA exhibited significantly reduced paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
methyl 2-(2-acetylimino-6-bromo-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-7(16)14-12-15(6-11(17)18-2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUVVDAZBQGXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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